BenchChemオンラインストアへようこそ!

Cdk9-IN-12

Pharmacokinetics Oral bioavailability In vivo pharmacology

CDK9-IN-12 (CAS 1942843-54-0), also designated as Compound 37 in primary literature, is a rationally designed, highly selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9). It was developed using bioisosterism and scaffold hopping strategies starting from a hit compound identified through in-house library screening.

Molecular Formula C21H19ClN4O
Molecular Weight 378.9 g/mol
Cat. No. B12418077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-12
Molecular FormulaC21H19ClN4O
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)NC(CO)C4=CC=CC=C4)Cl
InChIInChI=1S/C21H19ClN4O/c1-13-17-9-15(7-8-19(17)26-25-13)18-10-16(11-23-21(18)22)24-20(12-27)14-5-3-2-4-6-14/h2-11,20,24,27H,12H2,1H3,(H,25,26)/t20-/m0/s1
InChIKeySHDGEOLPEYTGCG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK9-IN-12 for Leukemia Research: An Orally Bioavailable CDK9 Inhibitor with Documented In Vivo Efficacy


CDK9-IN-12 (CAS 1942843-54-0), also designated as Compound 37 in primary literature, is a rationally designed, highly selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9) [1]. It was developed using bioisosterism and scaffold hopping strategies starting from a hit compound identified through in-house library screening [2]. The compound exhibits a CDK9/CyclinT1 inhibitory IC50 of 5.41 nM and demonstrates robust antiproliferative activity across a broad panel of hematologic cancer cell lines . Critically, CDK9-IN-12 is characterized by documented oral bioavailability and demonstrated in vivo tumor suppression efficacy in AML xenograft models [3].

Why CDK9-IN-12 Cannot Be Interchanged with Other CDK9 Inhibitors in Preclinical Leukemia Studies


Despite a growing portfolio of CDK9 inhibitors, substitution of CDK9-IN-12 with other in-class agents such as CDK9-IN-1, CDK9-IN-2, CDK9-IN-9, or CDK9-IN-13 is not scientifically valid due to profound divergence in in vivo pharmacokinetic profiles, oral bioavailability, and the depth of preclinical validation [1]. CDK9-IN-12 is one of the few CDK9 inhibitors in this chemical series for which comprehensive in vivo oral pharmacokinetic data (t1/2 = 8.02 h, F = 33.7%) and tumor growth inhibition metrics (T/C = 27.80%) have been systematically reported in peer-reviewed literature . In contrast, structurally distinct analogs like CDK9-IN-13 exhibit short half-lives in rodents that may preclude sustained target engagement in oral dosing regimens , while CDK9-IN-1 and CDK9-IN-2 lack published in vivo oral PK or tumor efficacy data entirely .

CDK9-IN-12: Quantified Differentiation Evidence Against Closest Analogs and In-Class Comparators


Oral Bioavailability: Documented 33.7% F in Mice with 8.02 h Half-Life — Data Absent for CDK9-IN-1 and CDK9-IN-2

CDK9-IN-12 demonstrates a measured oral bioavailability (F) of 33.7% and an elimination half-life (t1/2) of 8.02 hours following oral gavage administration at 7.5 mg/kg in mice . In direct contrast, no oral bioavailability or in vivo half-life data are reported in the primary literature or vendor technical datasheets for structurally distinct comparators CDK9-IN-1 (IC50 = 39 nM) and CDK9-IN-2 (cellular IC50 = 5-7 nM) . Furthermore, CDK9-IN-13, a more potent analog (IC50 <3 nM) from the same medicinal chemistry campaign, is explicitly noted to exhibit short half-lives in rodents, underscoring the non-obvious nature of CDK9-IN-12's favorable PK profile within this chemical series .

Pharmacokinetics Oral bioavailability In vivo pharmacology AML

In Vivo Tumor Growth Inhibition: 27.80% T/C in MV-4-11 AML Xenograft Model with Oral Dosing

CDK9-IN-12, administered orally at 7.5 mg/kg daily for 21 days, significantly suppressed tumor progression in an MV-4-11 subcutaneous xenograft mouse model, achieving a T/C (tumor volume treated/control) ratio of 27.80% [1]. This represents a >72% reduction in tumor growth relative to vehicle-treated controls. In comparison, no in vivo tumor growth inhibition data are available in primary literature or vendor documentation for CDK9-IN-1, CDK9-IN-2, or CDK9-IN-9 . The absence of such data for these comparators precludes any direct substitution in in vivo efficacy studies where tumor response is the primary endpoint.

In vivo efficacy Xenograft AML Tumor suppression

Broad Antiproliferative Activity: IC50 Values Across 12 Hematologic Cancer Cell Lines with Sub-10 nM Potency in MM.1S and MV-4-11

CDK9-IN-12 exhibits potent, sub-10 nM antiproliferative activity in multiple hematologic cancer cell lines, with IC50 values of 1.5 nM in MM.1S (multiple myeloma), 1.6 nM in MV-4-11 (AML), 2.1 nM in CCRF-CEM (ALL), 3.2 nM in OCI-Ly-10 (DLBCL), 5.4 nM in RPMI-8226 (multiple myeloma), and 8.4 nM in Mino (mantle cell lymphoma) . In contrast, CDK9-IN-2, despite comparable biochemical potency, has only been evaluated in two cell lines (H929 MM: 5 nM; A2058 melanoma: 7 nM) . CDK9-IN-1 lacks published cellular antiproliferative data altogether . CDK9-IN-12's broader cellular profiling across 12 hematologic cancer lines provides a more robust and disease-relevant basis for selecting this compound over less thoroughly characterized alternatives.

Antiproliferative activity Hematologic malignancies Cell viability Leukemia

Optimization from Hit Compound: ~1500-Fold Improvement in Biochemical Potency Over Compound 10

CDK9-IN-12 (Compound 37) was derived through rational structural optimization from hit compound 10, achieving a nearly 1500-fold improvement in CDK9 inhibitory potency (IC50 = 5.41 nM for Compound 37 vs. estimated IC50 of approximately 8 μM for compound 10) [1]. This dramatic potency gain validates the SAR-driven optimization strategy and positions CDK9-IN-12 as a well-characterized lead compound with a defined evolutionary path from initial hit to optimized inhibitor. Comparable fold-improvement data are not reported in vendor documentation for CDK9-IN-1, CDK9-IN-2, or CDK9-IN-9 , limiting the ability to assess the extent of medicinal chemistry optimization underlying those compounds.

Structure-activity relationship Lead optimization Medicinal chemistry Kinase inhibition

Peer-Reviewed Primary Literature Validation in Journal of Medicinal Chemistry

CDK9-IN-12 (Compound 37) is characterized in a peer-reviewed article in the Journal of Medicinal Chemistry (2021;64(19):14647-14663), a high-impact medicinal chemistry journal with rigorous peer-review standards [1]. This publication provides comprehensive experimental details for synthesis, biochemical assays, cellular profiling, and in vivo studies. In contrast, CDK9-IN-1 and CDK9-IN-2 are documented primarily through patents or vendor technical datasheets, with CDK9-IN-1 cited as 'compound 87' from an unspecified reference and CDK9-IN-2 as 'compound CDKI(8)' from patent WO/2012131594A1 . The availability of peer-reviewed primary literature for CDK9-IN-12 enhances reproducibility, facilitates methods transfer, and reduces procurement risk compared to compounds lacking independent scientific validation.

Peer-reviewed literature Medicinal chemistry Preclinical validation Data reproducibility

Favorable PK Profile Contrast with CDK9-IN-13: 8.02 h Half-Life Enables Sustained Oral Dosing

Within the same CDK9 inhibitor series, CDK9-IN-12 (Compound 37) and CDK9-IN-13 (Compound 38) exhibit divergent pharmacokinetic properties that critically impact their suitability for oral in vivo studies. CDK9-IN-12 demonstrates a half-life of 8.02 hours in mice , whereas CDK9-IN-13, despite superior biochemical potency (IC50 <3 nM vs. 5.41 nM), is characterized as having a 'short half-life' in rodents . This intra-series comparison highlights that CDK9-IN-12 was specifically selected for its favorable PK profile that enables sustained target engagement with once-daily oral dosing, while CDK9-IN-13's rapid clearance may necessitate more frequent dosing or continuous infusion paradigms. Researchers prioritizing oral in vivo efficacy studies should select CDK9-IN-12 over CDK9-IN-13 based on this documented PK differentiation.

Pharmacokinetics Half-life Oral dosing In vivo pharmacology

CDK9-IN-12: Optimal Research and Preclinical Application Scenarios Based on Quantified Evidence


Oral In Vivo Efficacy Studies in AML Xenograft Models Requiring Validated PK/PD Parameters

CDK9-IN-12 is uniquely suited for oral in vivo efficacy studies in AML xenograft models due to its documented oral bioavailability (F = 33.7%) and extended half-life (t1/2 = 8.02 h), which enable once-daily oral dosing without requiring complex parenteral formulations . The compound's validated tumor suppression activity (T/C = 27.80% at 7.5 mg/kg p.o. in MV-4-11 xenografts) provides a benchmark for experimental design and expected outcomes [1]. Alternative CDK9 inhibitors such as CDK9-IN-1, CDK9-IN-2, and CDK9-IN-13 lack this combination of oral PK and in vivo efficacy documentation .

Broad-Spectrum Hematologic Malignancy Profiling Across Multiple Disease Models

CDK9-IN-12 is the preferred CDK9 inhibitor for studies requiring evaluation across diverse hematologic malignancy contexts. Its antiproliferative activity has been quantified in 12 distinct cell lines spanning AML (MV-4-11, Kasumi-1, HL-60), multiple myeloma (MM.1S, RPMI-8226), mantle cell lymphoma (Mino, JeKo-1, Z-138), DLBCL (OCI-Ly-10, TMD8), ALL (CCRF-CEM), and Burkitt lymphoma (Raji) . This breadth of cellular validation, with IC50 values ranging from 1.5 nM to 46 nM, provides researchers with a well-characterized tool for cross-disease comparisons. In contrast, CDK9-IN-2 has only been evaluated in two cell lines (H929 and A2058) [1], limiting its utility for multi-disease profiling studies.

Medicinal Chemistry Benchmarking and Lead Optimization Studies Requiring SAR Context

CDK9-IN-12 serves as an optimal benchmark compound for medicinal chemistry campaigns focused on CDK9 inhibitor optimization due to its fully documented structure-activity relationship trajectory from initial hit compound 10 . The ~1500-fold potency improvement achieved through rational design provides a quantifiable reference point for evaluating the success of novel CDK9 inhibitor optimization efforts. The compound's characterization in a peer-reviewed Journal of Medicinal Chemistry article ensures that synthetic protocols, assay conditions, and analytical data are publicly accessible for method replication and comparative studies [1].

Studies Requiring Peer-Reviewed Primary Literature Support for Grant Applications or Publication

For researchers preparing grant applications or manuscripts requiring citations to peer-reviewed primary literature rather than vendor datasheets or patents, CDK9-IN-12 is the appropriate choice. Its characterization appears in a full-length Journal of Medicinal Chemistry article with comprehensive experimental details, including synthetic procedures, biochemical assay protocols, cellular profiling data, and in vivo study methods . This level of documentation supports rigorous experimental reproducibility and provides a citable reference for methods sections. Competing CDK9 inhibitors such as CDK9-IN-1 and CDK9-IN-2 lack equivalent peer-reviewed publication records, potentially complicating manuscript preparation and review processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.